1-Amino-1-(2-ethylphenyl)acetone
Description
1-Amino-1-(2-ethylphenyl)acetone is an aminoketone derivative characterized by a phenyl ring substituted with an ethyl group at the ortho position and an amino group attached to a ketone-bearing carbon. Aminoketones are pivotal intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The ethyl substituent in this compound likely influences its steric and electronic properties, distinguishing it from other analogs .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-amino-1-(2-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-7,11H,3,12H2,1-2H3 |
InChI Key |
IBYFCEOPRDKFAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2-ethylphenyl)acetone typically involves multi-step reactions. One common method is the catalytic hydrogenation of α-amino enones, which can be prepared from the corresponding diketones . Another approach involves the nucleophilic substitution of an α-halogenated ketone with an amine or azide .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(2-ethylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Haloamines, hydroxylamines, and azo compounds are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
1-Amino-1-(2-ethylphenyl)acetone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-ethylphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- Substituent Position and Reactivity: The ortho-ethyl group in 1-Amino-1-(2-ethylphenyl)acetone likely enhances steric hindrance compared to para-substituted analogs (e.g., 1-(2-Amino-4-methylphenyl)ethanone, Similarity: 0.95 ). This may reduce nucleophilic attack at the ketone group.
- Electronic Effects: Electron-donating groups (e.g., amino, hydroxy) increase resonance stabilization, whereas electron-withdrawing groups (e.g., nitro) enhance electrophilicity. For example, 1-(2-Amino-6-nitrophenyl)ethanone exhibits higher reactivity in nitration or substitution reactions .
Comparison of Methods :
Physicochemical Properties
While direct data on this compound is unavailable, extrapolations from analogs suggest:
- Molecular Weight: ~207–233 g/mol (comparable to 1-Amino-1-(3-cyclopentyloxyphenyl)acetone, 233.31 g/mol ).
- Solubility: Likely polar aprotic solvent-soluble (e.g., DMSO, acetone) due to the amino-ketone motif.
- Thermal Stability: Decomposition temperatures >150°C, similar to 2-Amino-1-(2-hydroxyphenyl)ethanone .
Biological Activity
1-Amino-1-(2-ethylphenyl)acetone is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H15N
- Molecular Weight : 175.25 g/mol
The compound features an amino group attached to an acetone moiety, which is linked to a 2-ethylphenyl group. This structure is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, enhancing binding affinity and specificity, while the ethyl and phenyl groups may influence the compound's pharmacokinetic properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study examining various synthesized compounds, it was found that derivatives similar to this compound showed moderate to good activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM .
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 11.29 |
Anticancer Potential
The compound has also been evaluated for its anticancer effects. Studies show that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular functions. For instance, it was observed that compounds structurally related to this compound exhibited significant antiproliferative activity against prostate cancer cells .
Case Study 1: Antiproliferative Activity
In a study focusing on small molecular weight compounds, including derivatives of this compound, researchers reported a significant reduction in cell viability in prostate cancer cell lines at concentrations as low as 10 µM. The mechanism involved the activation of apoptotic pathways and inhibition of cell cycle progression .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various derivatives, including the target compound. The results demonstrated that certain modifications to the structure enhanced antibacterial activity, suggesting that further optimization could lead to more effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
